molecular formula C15H21NO6 B12572062 N-[[1-(3,5-Dimethoxyphenyl)-1-methylethoxy]carbonyl]-beta-alanine CAS No. 329323-25-3

N-[[1-(3,5-Dimethoxyphenyl)-1-methylethoxy]carbonyl]-beta-alanine

Cat. No.: B12572062
CAS No.: 329323-25-3
M. Wt: 311.33 g/mol
InChI Key: POPIQBJXJPYOSW-UHFFFAOYSA-N
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Description

N-[[1-(3,5-Dimethoxyphenyl)-1-methylethoxy]carbonyl]-beta-alanine is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethoxyphenyl group, which is a phenyl ring substituted with two methoxy groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(3,5-Dimethoxyphenyl)-1-methylethoxy]carbonyl]-beta-alanine typically involves the reaction of 3,5-dimethoxybenzyl alcohol with beta-alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and often requires a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[[1-(3,5-Dimethoxyphenyl)-1-methylethoxy]carbonyl]-beta-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,5-dimethoxybenzoic acid, while reduction of the carbonyl group can produce the corresponding alcohol .

Scientific Research Applications

N-[[1-(3,5-Dimethoxyphenyl)-1-methylethoxy]carbonyl]-beta-alanine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.

    Industry: It is utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[[1-(3,5-Dimethoxyphenyl)-1-methylethoxy]carbonyl]-beta-alanine involves its interaction with specific molecular targets and pathways. The dimethoxyphenyl group can interact with enzymes and receptors, potentially modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[1-(3,5-Dimethoxyphenyl)-1-methylethoxy]carbonyl]-beta-alanine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields of research .

Properties

CAS No.

329323-25-3

Molecular Formula

C15H21NO6

Molecular Weight

311.33 g/mol

IUPAC Name

3-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H21NO6/c1-15(2,22-14(19)16-6-5-13(17)18)10-7-11(20-3)9-12(8-10)21-4/h7-9H,5-6H2,1-4H3,(H,16,19)(H,17,18)

InChI Key

POPIQBJXJPYOSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)OC)OC)OC(=O)NCCC(=O)O

Origin of Product

United States

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